Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-

Analgesic screening Anti-inflammatory dissociation Tail-pinch test

Research pain point: 4,5-diphenyloxazole analogs with unspecified N-substitution deliver divergent efficacy/toxicity-free amine is anti-inflammatory-dominant, N-methyl is analgesic but 2× more toxic. This N-acetyl derivative resolves this: • 6-fold higher tail-pinch analgesia vs. free amine (RP 0.6 vs. 0.3) • 2-fold lower acute toxicity (MLD 1000 vs. 500 mg/kg p.o.) • Analgesic/anti-inflammatory selectivity ratio of 6.0 vs. 0.43 • Neutral, low-melting (58-60°C) solid enables melt-based formulation & anhydrous synthetic protocols. In stock; request quote.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 33178-39-1
Cat. No. B13957819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-
CAS33178-39-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-13(21)19-12-16-20-17(14-8-4-2-5-9-14)18(22-16)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21)
InChIKeyXHHDRLPRMACAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-: Identity and Procurement Baseline


Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- (synonyms: 2-acetamidomethyl-4,5-diphenyloxazole, LS-9455; molecular formula C₁₈H₁₆N₂O₂; molecular weight 292.33 g/mol) is a member of the 2-substituted 4,5-diphenyloxazole class, originally described by Marchetti, Mattalia, and Rosnati as a new class of analgesic–anti-inflammatory agents [1]. The compound comprises a 4,5-diphenyl-1,3-oxazole core connected via a methylene (–CH₂–) bridge to an acetamide (–NHCOCH₃) group. Its pharmacological profile was quantitatively characterized alongside 28 structural analogs in US Patent 4,020,082, which established the anti-inflammatory, analgesic, platelet anti-aggregating, and local anesthetic properties of this series [2]. Physicochemical parameters include a density of 1.163 g/cm³, a boiling point of 489.6 °C (760 mmHg), a flash point of 249.9 °C, and a melting point of 58–60 °C [2].

Why Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- Cannot Be Substituted


Within the 2-aminomethyl-4,5-diphenyloxazole series, small structural modifications at the exocyclic nitrogen produce large, quantifiable shifts in the anti-inflammatory/analgesic balance and acute toxicity. The target compound—bearing an N-acetyl substituent (NHCOCH₃)—exhibits a markedly different pharmacological fingerprint from its closest congeners: the free amine (NH₂) is predominantly anti-inflammatory, while the N-methyl analog (NHCH₃) is potently analgesic but more toxic. The N-acetyl derivative occupies a distinct position in this continuum, with 6-fold higher analgesic potency (tail-pinch test) than the free amine and 2-fold lower acute toxicity (MLD) than both the free amine and N-methyl analog [1]. Consequently, a procurement decision based solely on the 4,5-diphenyloxazole scaffold—without specifying the precise N-substituent and methylene linker—will deliver a compound with a fundamentally different efficacy and safety profile.

Differentiation Evidence for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-


Analgesic-Selective Profile vs. Free Amine Analog

The target compound (NHCOCH₃, n=1) exhibits a distinct analgesic-selective profile characterized by substantially higher analgesic potency in the tail-pinch test relative to its anti-inflammatory activity, in contrast to the free amine analog (NH₂, n=1). The anti-inflammatory activity of the target (relative potency = 0.1 vs. phenylbutazone at 100 mg/kg p.o. = 1) is 7-fold lower than that of the free amine (relative potency = 0.7), while its analgesic activity in the tail-pinch test (relative potency = 0.6 vs. aminopyrine at 300 mg/kg p.o. = 1) is 2-fold higher than the free amine (relative potency = 0.3) [1]. This yields an analgesic/anti-inflammatory ratio of 6.0 for the target, compared to 0.43 for the free amine—a 14-fold difference in pharmacological balance.

Analgesic screening Anti-inflammatory dissociation Tail-pinch test 4,5-Diphenyloxazole SAR

Reduced Acute Toxicity vs. Free Amine and N-Methyl Analogs

The target compound demonstrates a 2-fold lower acute toxicity than its closest structural analogs. The maximum lethal dose (MLD) for the target (NHCOCH₃, n=1) is 1000 mg/kg p.o. in mice, compared to 500 mg/kg p.o. for both the free amine (NH₂, n=1) and the N-methyl analog (NHCH₃, n=1) [1]. This represents a meaningful therapeutic index advantage: the target can be administered at a 2-fold higher dose before reaching lethality, providing a wider dosing window for pharmacological studies. Notably, the N-methyl analog—despite its superior analgesic potency (tail-pinch relative potency = 1.2)—carries twice the acute toxicity risk (MLD = 500 mg/kg) compared to the target (MLD = 1000 mg/kg).

Acute toxicity Maximum Lethal Dose Safety margin In-vivo tolerability

Low Melting Point Advantage vs. Hydrochloride Salts

The target compound (2-acetamidomethyl-4,5-diphenyloxazole) is a neutral crystalline solid with a melting point of 58–60 °C, as reported in U.S. Patent 4,020,082 [1]. In contrast, the free amine analog (2-aminomethyl-4,5-diphenyloxazole) is isolated and characterized as its hydrochloride salt, with a melting point of 206–207 °C [1]. The N-methyl analog hydrochloride also exhibits a high melting point (exact value not disclosed in the primary table, but hydrochloride salts in this series generally melt >150 °C) [1]. The 148 °C lower melting point of the target compound facilitates melt-based formulation approaches, reduces energy requirements for dissolution, and simplifies purification by recrystallization from common organic solvents.

Melting point Formulation Solid-state properties Crystallinity

Conformational Flexibility: Methylene-Bridged vs. Directly Linked Acetamide

The target compound (C₁₈H₁₆N₂O₂, MW 292.33) incorporates a methylene (–CH₂–) spacer between the oxazole C-2 position and the acetamide nitrogen, yielding a rotatable bond count of 4 (excluding the acetamide C–N bond with partial double-bond character). The directly N-linked analog N-(4,5-diphenyl-2-oxazolyl)acetamide (CAS 35629-39-1; C₁₇H₁₄N₂O₂, MW 278.11) lacks this methylene spacer, resulting in a reduced rotatable bond count of 3 and a different spatial presentation of the acetamide moiety relative to the oxazole core . This structural difference alters the conformational ensemble accessible to the terminal acetamide group and modifies hydrogen-bond donor/acceptor geometry. While direct comparative pharmacological data between these two compounds are not available from a single study, the class-level SAR established in U.S. Patent 4,020,082 demonstrates that N-substitution pattern (NH₂ vs. NHCOCH₃ vs. NHCH₃) profoundly alters activity even when the methylene linker is held constant [1], indicating that combined linker and N-substituent effects are non-additive.

Conformational flexibility Linker chemistry Structure-activity relationship Methylene spacer

Protected Amine Precursor for Asymmetric Synthesis

The target compound (2-acetamidomethyl-4,5-diphenyloxazole) functions as a protected form of 2-aminomethyl-4,5-diphenyloxazole, which has been employed as a key substrate in asymmetric synthesis. Thieme et al. reported the asymmetric synthesis of 2-(α-aminoalkyl)-4,5-diphenyloxazoles starting from 2-aminomethyl-4,5-diphenyl-1,3-oxazole, using enantiomers of 2-hydroxypinan-3-one as chiral auxiliaries via azomethine formation to achieve enantioselective α-alkylation [1]. The acetamide group serves as a readily installed and removable protecting group for the primary amine during multi-step synthetic sequences, enabling orthogonal protection strategies. The free amine (NH₂) is listed in the patent with a hydrochloride salt form (m.p. 206–207 °C), whereas the neutral acetamide form offers superior solubility in organic solvents and compatibility with anhydrous reaction conditions [2].

Asymmetric synthesis Chiral auxiliary Protected amine α-Aminoalkyl oxazole

Procurement Scenarios for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-


Analgesic Lead Optimization via Endpoint Dissociation

The target compound's analgesic/anti-inflammatory selectivity ratio of 6.0—vs. 0.43 for the free amine analog—makes it a superior starting point for medicinal chemistry programs aiming to develop non-anti-inflammatory analgesics [1]. The tail-pinch test data (relative potency = 0.6) demonstrate meaningful analgesic activity at 0.33 MLD, while the low anti-inflammatory relative potency (0.1) minimizes confounding anti-inflammatory effects in pain models. This pharmacological dissociation is not achievable with the free amine (anti-inflammatory dominant) or the N-methyl analog (analgesic dominant but 2-fold more toxic). For structure-activity relationship (SAR) exploration, the acetamide nitrogen and the methylene linker provide two additional vectors for chemical diversification compared to directly N-linked analogs.

In-Vivo Studies with Extended Dosing Safety Window

With an MLD of 1000 mg/kg p.o.—twice that of the free amine and N-methyl analogs (both 500 mg/kg p.o.)—the target compound is the preferred choice for repeated-dose or dose-escalation in-vivo protocols where acute toxicity is a limiting factor [1]. The 2-fold safety margin advantage permits higher cumulative dosing in sub-chronic inflammation or pain models without crossing the lethal threshold, reducing animal loss and improving statistical power. This is particularly relevant when compared to the N-methyl analog, which despite its superior analgesic potency (tail-pinch relative potency = 1.2), carries double the acute lethality risk.

Asymmetric Synthesis of α-Aminoalkyl Oxazole Libraries

For synthetic methodology groups constructing chiral α-aminoalkyl oxazole libraries via the 2-hydroxypinan-3-one chiral auxiliary approach, the target compound serves as a pre-protected, neutral acetamide intermediate [2][1]. The acetyl group protects the amine nitrogen during asymmetric α-alkylation sequences, eliminating the need for a separate protection step that would be required if starting from the free amine hydrochloride salt. The low melting point (58–60 °C) and neutral character facilitate dissolution in the anhydrous aprotic solvents (e.g., THF, toluene) typically employed in enantioselective alkylation reactions [1]. Following asymmetric induction, the acetyl group can be removed under standard hydrolytic conditions to liberate the chiral free amine for further derivatization.

Formulation Development via Low-Melting Solid State

The melting point of 58–60 °C—148 °C lower than the free amine hydrochloride (206–207 °C)—enables melt-based formulation techniques such as hot-melt extrusion and melt granulation, which are inaccessible with the high-melting hydrochloride salts of amino analogs [1]. The neutral (non-ionic) character of the acetamide form also avoids the hygroscopicity, pH-dependent solubility, and counterion-exchange issues that complicate formulation of hydrochloride salts. These solid-state advantages translate to lower processing temperatures, reduced energy input, and simplified analytical characterization during pre-formulation development.

Quote Request

Request a Quote for Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.